molecular formula C7H7F3N2O B3056607 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine CAS No. 727993-34-2

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine

Cat. No.: B3056607
CAS No.: 727993-34-2
M. Wt: 192.14
InChI Key: XDZZWEUGFCSZAQ-UHFFFAOYSA-N
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Description

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine (CAS 727993-34-2) is a high-purity chemical intermediate designed for advanced research and development. With the molecular formula C 7 H 7 F 3 N 2 O and a molecular weight of 192.14, this compound belongs to the class of trifluoromethylpyridines (TFMP), which are of significant interest in discovery chemistry . The biological activity of TFMP derivatives is attributed to the unique combination of the pyridine moiety and the strongly electron-withdrawing trifluoromethyl group. This group can profoundly influence a molecule's conformation, metabolism, and biomolecular affinity, making it a valuable bioisosteric replacement in compound design . As such, this amine serves as a versatile building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Over 20 approved agrochemicals and multiple pharmaceutical candidates contain the TFMP moiety, underscoring its importance in creating compounds with novel biological properties and lower toxicity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

6-methoxy-2-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-5-3-2-4(11)6(12-5)7(8,9)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZZWEUGFCSZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660524
Record name 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727993-34-2
Record name 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. This can be done by reacting 6-methoxy-3-nitropyridine with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-methoxy-3-bromopyridine is coupled with a trifluoromethylated arylboronic acid in the presence of a palladium catalyst and a base. This reaction is usually performed in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted pyridine N-oxide, while reduction of a nitro group can produce the corresponding amine.

Scientific Research Applications

Chemical Synthesis

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine serves as an important building block in organic synthesis. It is utilized in the formation of more complex molecules through various chemical reactions, including:

  • Suzuki-Miyaura Coupling : A method for forming carbon-carbon bonds using palladium catalysts.
  • Fluorination Reactions : The trifluoromethyl group can be introduced into other organic compounds, enhancing their biological activity.

Biological Research

This compound is significant in biological studies due to its potential role in enzyme inhibition and receptor binding. The unique functional groups allow for specific interactions with biological targets, which can be explored in:

  • Drug Development : Investigating the compound's ability to modulate enzyme activity could lead to new therapeutic agents.
  • Pharmacokinetics Studies : The methoxy group may affect solubility and metabolic stability, important factors in drug design.

Industrial Applications

In the industrial sector, this compound is considered for use in:

  • Agrochemicals : Its properties may contribute to the development of new pesticides or herbicides.
  • Specialty Chemicals : The compound is also evaluated for potential applications in materials science and chemical manufacturing.

Case Study 1: Enzyme Inhibition

A study explored the enzyme inhibition properties of various pyridine derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development.

Case Study 2: Synthesis of Fluorinated Compounds

Research demonstrated the effectiveness of using this compound in synthesizing fluorinated analogs of existing pharmaceuticals. The introduction of the trifluoromethyl group was found to enhance the biological activity of these compounds compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets due to its electron-withdrawing properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Positional Isomers

Positional Isomers
  • 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine (CAS 1228898-19-8) Substituents: Methoxy at position 3, trifluoromethyl at position 5. Similarity: Structural isomer with a similarity score of 0.76.
Halogen-Substituted Analogs
  • 4-Chloro-6-(trifluoromethyl)pyridin-3-amine (CAS 1196153-86-2) Substituents: Chloro (-Cl) at position 4, trifluoromethyl at position 6. This compound is associated with stringent safety protocols due to halogen-related toxicity risks .
  • 2-Bromo-6-(trifluoromethyl)pyridin-3-amine
    • Substituents: Bromo (-Br) at position 2, trifluoromethyl at position 6.
    • Applications: Used as a pharmaceutical intermediate. Bromine’s larger atomic radius may sterically hinder interactions in biological systems compared to methoxy .
Oxygen-Containing Substituents
  • 6-(Trifluoromethoxy)pyridin-3-amine (CAS 135900-33-3) Substituents: Trifluoromethoxy (-OCF₃) at position 6.
  • 6-Fluoro-3-methoxypyridin-2-amine (CAS 1805602-80-5) Substituents: Fluoro (-F) at position 6, methoxy at position 3. Molecular Weight: 142.13 g/mol.

Pharmacological and Biochemical Relevance

Pyridine derivatives with trifluoromethyl and methoxy groups are frequently investigated as enzyme inhibitors. For example:

  • UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine): A CYP51 inhibitor effective against Trypanosoma cruzi, highlighting the role of trifluoromethyl groups in enhancing potency against parasitic targets .

The target compound’s methoxy and trifluoromethyl groups may similarly enhance interactions with hydrophobic enzyme pockets or stabilize charge-transfer complexes.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
6-Methoxy-2-(trifluoromethyl)pyridin-3-amine C₇H₇F₃N₂O 206.14 Not explicitly provided High logP due to -CF₃; moderate solubility
4-Chloro-6-(trifluoromethyl)pyridin-3-amine C₆H₄ClF₃N₂ 200.56 1196153-86-2 Lipophilic; toxicological risks
6-(Trifluoromethoxy)pyridin-3-amine C₆H₅F₃N₂O 194.11 135900-33-3 Enhanced metabolic stability
6-Fluoro-3-methoxypyridin-2-amine C₆H₇FN₂O 142.13 1805602-80-5 Low molecular weight; high polarity

Biological Activity

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group. This unique structure contributes to its biological properties, particularly in terms of lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways crucial for cell survival.
  • Receptor Binding : It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .
  • Antitumor Effects :
    • Research indicates that the compound can induce cytotoxicity in cancer cell lines, particularly through mechanisms involving microtubule disruption. This effect is enhanced by the trifluoromethyl group, which appears to increase the compound's potency .
  • Anti-inflammatory Properties :
    • Preliminary findings suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Mariswamy et al. (2022)Identified antimicrobial properties against various pathogens; explored metal complexation for enhanced activity .
PMC4360382 (2015)Demonstrated cytotoxic effects in glioblastoma cells; linked activity to microtubule polymerization disruption .
PMC7359024 (2020)Showed promising results in in vitro tests against Mycobacterium tuberculosis; emphasized the need for further in vivo studies .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The lipophilic nature due to the trifluoromethyl group enhances membrane permeability, facilitating absorption.
  • Metabolism : Initial studies suggest that metabolic pathways may involve hydroxylation and N-dealkylation processes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine, and how do reaction conditions influence yield?

  • Methodology : Utilize nucleophilic substitution or cross-coupling reactions to introduce the trifluoromethyl group. For example, describes using tetrahydrofuran (THF) as a solvent and triethylamine (Et3_3N) as a base to facilitate amine coupling reactions. Column chromatography (SiO2_2) is recommended for purification .
  • Key Variables :

VariableExample ConditionsImpact on Yield
SolventTHF vs. DMFTHF improves solubility of intermediates
CatalystPd(PPh3_3)4_4Enhances trifluoromethylation efficiency
Temperature60–80°CHigher temps reduce side reactions

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming the trifluoromethyl group’s presence (δ ~ -60 to -70 ppm) .
  • X-ray Crystallography : The CCP4 suite ( ) can resolve structural ambiguities, such as methoxy group orientation and hydrogen bonding patterns .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to assess purity (≥98% as per ) .

Q. How does the compound’s reactivity vary under oxidation, reduction, or substitution conditions?

  • Oxidation : The methoxy group stabilizes the pyridine ring, but the trifluoromethyl group may resist further fluorination ( notes hydroxylation as a common oxidation pathway) .
  • Substitution : The amine group at position 3 is susceptible to electrophilic aromatic substitution, while the trifluoromethyl group directs reactivity to the para position ( ) .

Advanced Research Questions

Q. What computational methods can elucidate reaction mechanisms involving this compound?

  • DFT Calculations : Model transition states for trifluoromethylation using Gaussian 16 with B3LYP/6-31G(d) basis sets. Compare activation energies for SNAr vs. radical pathways .
  • Molecular Docking : Predict binding affinities for biological targets (e.g., kinases) using AutoDock Vina, leveraging structural data from similar pyridine derivatives ( ) .

Q. How can researchers evaluate the compound’s antitumor activity and structure-activity relationships (SAR)?

  • In Vitro Assays : Use MTT assays on cancer cell lines (e.g., PC-3 prostate cancer cells) with IC50_{50} values as metrics ( reports IC50_{50} = 2.22 μM for a related compound) .
  • SAR Insights :

ModificationBiological Impact
Methoxy → EthoxyReduced solubility but increased lipophilicity
Trifluoromethyl → ChlorineLoss of antitumor activity

Q. How should contradictory data on synthetic yields or biological activity be resolved?

  • Case Study : Discrepancies in trifluoromethylation yields (e.g., 60% vs. 85%) may arise from trace moisture or catalyst loading. Replicate reactions under inert atmosphere (N2_2/Ar) with rigorous drying of solvents .
  • Statistical Analysis : Apply ANOVA to compare batch-to-batch variability or biological replicates. Use QbD (Quality by Design) principles to optimize protocols .

Methodological Recommendations

  • Purification : Combine column chromatography (hexane/EtOAc) with recrystallization (ethanol/water) for >95% purity .
  • Stability Testing : Monitor degradation under UV light and humidity using accelerated stability chambers (40°C/75% RH for 6 months) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-2-(trifluoromethyl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2-(trifluoromethyl)pyridin-3-amine

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